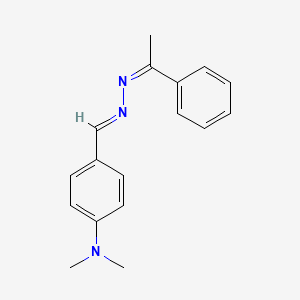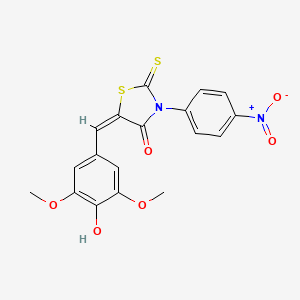![molecular formula C23H14ClNO4 B5909464 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as CNFP and has a molecular weight of 416.8 g/mol.
Mécanisme D'action
The mechanism of action of CNFP is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. For example, CNFP has been shown to inhibit the activity of the bacterial enzyme DNA gyrase, which is essential for DNA replication and repair. Similarly, CNFP has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.
Biochemical and Physiological Effects:
CNFP has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, DNA damage, and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CNFP has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNFP is its broad-spectrum activity against various pathogens, including bacteria, viruses, and cancer cells. Additionally, CNFP is relatively easy to synthesize, making it a viable option for large-scale production. However, CNFP also has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on CNFP, including the development of novel drugs based on its structure and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of CNFP in materials science and biotechnology. Finally, the safety and toxicity of CNFP need to be thoroughly evaluated to ensure its safe use in various applications.
Conclusion:
In conclusion, CNFP is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits broad-spectrum activity against various pathogens. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. Overall, CNFP is a promising candidate for the development of novel drugs and materials.
Méthodes De Synthèse
The synthesis of CNFP involves the reaction between 2-chloro-4-nitroaniline and 2-furylacrylic acid in the presence of a catalyst. The reaction mixture is then subjected to refluxing conditions, followed by purification using column chromatography. The yield of CNFP obtained through this method is typically high, making it a viable option for large-scale production.
Applications De Recherche Scientifique
CNFP has been extensively studied for its potential applications in various fields, including pharmacology, biotechnology, and materials science. It has been shown to exhibit potent antibacterial, antiviral, and anticancer properties, making it a promising candidate for the development of novel drugs. Additionally, CNFP has been used as a fluorescent probe for the detection of heavy metal ions and as a photocatalyst for the degradation of organic pollutants.
Propriétés
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-21-14-18(25(27)28)7-10-20(21)23-12-9-19(29-23)8-11-22(26)17-6-5-15-3-1-2-4-16(15)13-17/h1-14H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPHFVNSVOSRF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)


![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)

![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)